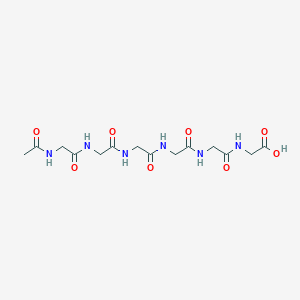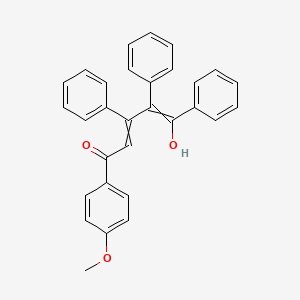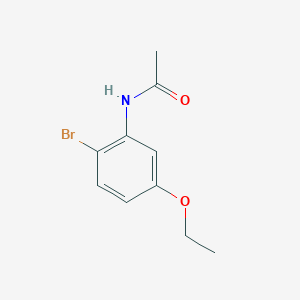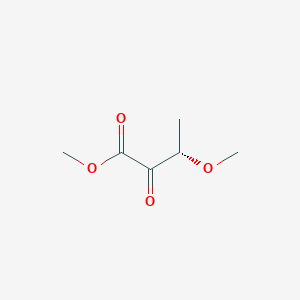
Methyl (3S)-3-methoxy-2-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3S)-3-methoxy-2-oxobutanoate is an organic compound with the molecular formula C6H10O4. It is a derivative of butanoic acid and is characterized by the presence of a methoxy group and a keto group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Methyl (3S)-3-methoxy-2-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of (3S)-3-methoxy-2-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Methyl (3S)-3-methoxy-2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
科学的研究の応用
Methyl (3S)-3-methoxy-2-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of methyl (3S)-3-methoxy-2-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of various products. The presence of the methoxy and keto groups allows it to undergo specific chemical transformations, influencing its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Methyl (S)-(+)-3-hydroxybutyrate: Another ester derivative of butanoic acid, used in organic synthesis.
3-Methyl-2-oxobutanoic acid: A related compound with similar structural features but different functional groups.
Uniqueness
Methyl (3S)-3-methoxy-2-oxobutanoate is unique due to its specific stereochemistry and the presence of both methoxy and keto groups. This combination of features gives it distinct reactivity and makes it valuable in various chemical and biochemical applications.
特性
CAS番号 |
188906-12-9 |
|---|---|
分子式 |
C6H10O4 |
分子量 |
146.14 g/mol |
IUPAC名 |
methyl (3S)-3-methoxy-2-oxobutanoate |
InChI |
InChI=1S/C6H10O4/c1-4(9-2)5(7)6(8)10-3/h4H,1-3H3/t4-/m0/s1 |
InChIキー |
IJKBIGRZRUXPKU-BYPYZUCNSA-N |
異性体SMILES |
C[C@@H](C(=O)C(=O)OC)OC |
正規SMILES |
CC(C(=O)C(=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


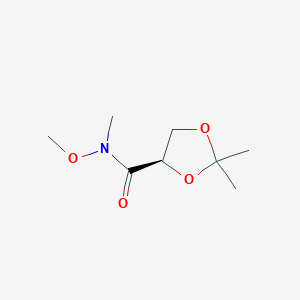
![Acetic acid, [[bis(4-methoxyphenyl)methyl]imino]-, methyl ester](/img/structure/B14264737.png)
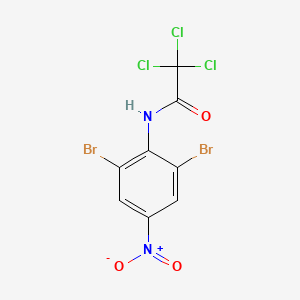
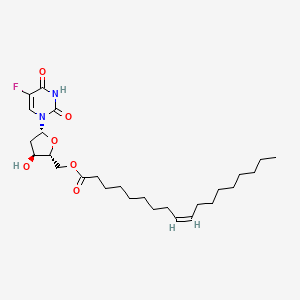
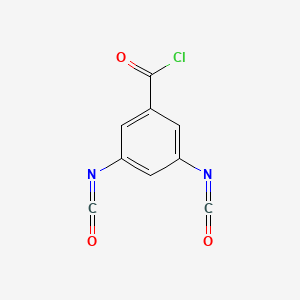
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide)](/img/structure/B14264764.png)
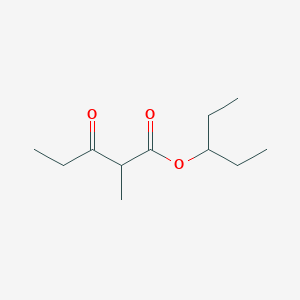
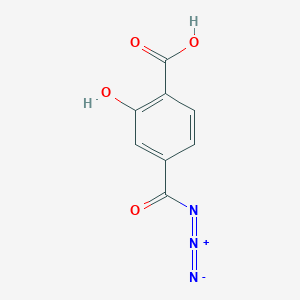
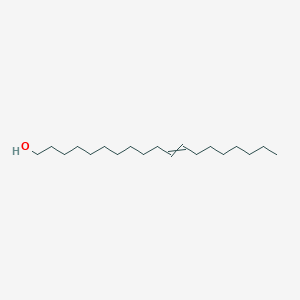
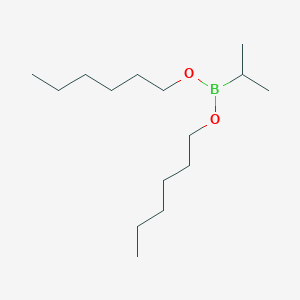
![N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14264807.png)
